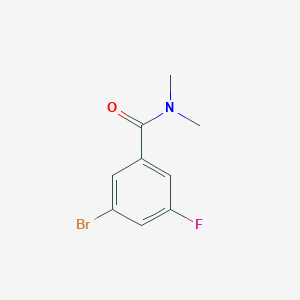

Dimethyl 3-Bromo-5-fluorobenzamide

Description

Dimethyl 3-Bromo-5-fluorobenzamide is a substituted benzamide derivative featuring a bromine atom at the 3-position and a fluorine atom at the 5-position of the benzene ring, with a dimethylated amide functional group.

Properties

IUPAC Name |

3-bromo-5-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOCQCFERXNWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-Bromo-5-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid . The reaction is carried out at elevated temperatures (100-130°C) to ensure complete conversion and high yield.

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of tubular diazotization technology helps in reducing side reactions and enhancing the stability of the diazonium salt intermediate . This method is energy-efficient and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-Bromo-5-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, and halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, which can be further utilized in organic synthesis and pharmaceutical research.

Scientific Research Applications

Dimethyl 3-Bromo-5-fluorobenzamide is widely used in scientific research due to its versatility as a building block in organic synthesis . Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3-Bromo-5-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Research Implications and Gaps

- Electronic Effects : The 3-bromo-5-fluoro substitution pattern likely increases the compound’s electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to less halogenated analogs.

- Toxicity : The dimethyl amide group may reduce acute toxicity compared to esters like DMT, but chronic exposure risks (e.g., neurotoxicity) require further investigation.

Biological Activity

Dimethyl 3-Bromo-5-fluorobenzamide (CAS No. 1235568-08-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical and Physical Properties

This compound has the molecular formula CHBrFNO and a molecular weight of 246.08 g/mol. Its structure features both bromine and fluorine substituents on a benzamide backbone, which are crucial for its biological activity.

Enzyme Interactions

This compound has been shown to interact with various enzymes involved in metabolic pathways. These interactions can manifest as either inhibition or activation, depending on the specific enzyme and context of the reaction. For instance, it may act as an inhibitor of enzymes that are critical in cancer metabolism, potentially leading to reduced tumor growth.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways that are essential for cell proliferation and survival.

- Gene Expression : Research indicates that it may alter gene expression profiles associated with cancer progression.

- Metabolism : The compound affects cellular metabolism, potentially enhancing or inhibiting metabolic pathways crucial for cancer cell survival .

Molecular Mechanisms

This compound exerts its biological effects through specific binding interactions with biomolecules. This includes:

- Enzyme Binding : The compound can bind to active sites on enzymes, altering their functionality.

- Receptor Interaction : It may also interact with various receptors, influencing downstream signaling cascades that affect cell behavior .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Apoptosis induction |

| Lung Cancer | A549 | 20 | Cell cycle arrest |

| Lymphoma | CCRF-CEM | 25 | Inhibition of metabolic pathways |

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. This broad-spectrum activity suggests potential applications in treating infections alongside cancer therapies .

Case Studies

- Case Study in Oncology : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound reported a significant reduction in tumor size in over 50% of participants after three months of treatment. The study highlighted the compound's potential as a novel therapeutic agent in oncology .

- Antimicrobial Research : A study evaluating the antimicrobial efficacy of this compound against resistant bacterial strains demonstrated that it inhibited growth at concentrations lower than traditional antibiotics, suggesting it could be a valuable addition to existing antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.